molecular formula C17H28 B049552 Undecylbenzene CAS No. 6742-54-7

Undecylbenzene

Cat. No.: B049552
CAS No.: 6742-54-7
M. Wt: 232.4 g/mol
InChI Key: XBEADGFTLHRJRB-UHFFFAOYSA-N
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Description

Undecylbenzene, also known as 1-phenylundecane, is an organic compound with the molecular formula C₁₇H₂₈. It is a member of the alkylbenzene family, where an undecyl group (a chain of eleven carbon atoms) is attached to a benzene ring. This compound is primarily used in the production of surfactants and detergents due to its amphiphilic nature, which allows it to interact with both water and oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C11H23ClC17H28+HClC₆H₆ + C₁₁H₂₃Cl \rightarrow C₁₇H₂₈ + HCl C6​H6​+C11​H23​Cl→C17​H28​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

In industrial settings, this compound is produced through a similar Friedel-Crafts alkylation process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The unreacted benzene and by-products are separated through distillation and recycled back into the process.

Chemical Reactions Analysis

Types of Reactions

Undecylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones. For example, oxidation with potassium permanganate (KMnO₄) converts this compound to benzoic acid.

    Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. For instance, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) yields nitro-undecylbenzene.

    Reduction: The nitro group in nitro-undecylbenzene can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; sulfuric acid (H₂SO₄) for sulfonation; halogens (Cl₂, Br₂) for halogenation.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Oxidation: Benzoic acid.

    Substitution: Nitro-undecylbenzene, sulfonic acid derivatives, halogenated this compound.

    Reduction: Amino-undecylbenzene.

Scientific Research Applications

Undecylbenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of surfactants and detergents. It is also employed in the study of alkylbenzene behavior and properties.

    Biology: Investigated for its potential use in biological systems as a surfactant to enhance the solubility of hydrophobic compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which can aid in the transport of hydrophobic drugs.

    Industry: Widely used in the production of linear alkylbenzene sulfonates (LAS), which are key components in household and industrial cleaning products.

Comparison with Similar Compounds

Undecylbenzene can be compared with other alkylbenzenes such as dodecylbenzene, nonylbenzene, and octylbenzene. These compounds share similar chemical properties but differ in the length of their alkyl chains, which affects their physical properties and applications.

    Dodecylbenzene: Has a twelve-carbon alkyl chain and is commonly used in the production of detergents.

    Nonylbenzene: Has a nine-carbon alkyl chain and is used in the manufacture of lubricants and plasticizers.

    Octylbenzene: Has an eight-carbon alkyl chain and is utilized in the production of surfactants and as a solvent.

This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it particularly effective in surfactant applications.

Properties

IUPAC Name

undecylbenzene
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InChI

InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3
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InChI Key

XBEADGFTLHRJRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C17H28
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DSSTOX Substance ID

DTXSID3029281
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Molecular Weight

232.4 g/mol
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Physical Description

N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO]
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Boiling Point

601 °F at 760 mmHg (USCG, 1999), 316 °C
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Flash Point

285 °F (USCG, 1999)
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Density

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C
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Vapor Pressure

0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C
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CAS No.

6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7
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Melting Point

23 °F (USCG, 1999), -5 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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